molecular formula C30H48O5 B190795 Cimigenol CAS No. 3779-59-7

Cimigenol

Cat. No.: B190795
CAS No.: 3779-59-7
M. Wt: 488.7 g/mol
InChI Key: CNBHUROFMYCHGI-IEUUZZHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimigenol typically involves the extraction of the compound from the rhizomes of Cimicifuga species. The extraction process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques, such as supercritical fluid extraction, may be employed to enhance the efficiency and yield of the extraction process .

Chemical Reactions Analysis

Types of Reactions

Cimigenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Cimigenol has a wide range of scientific research applications, including:

Properties

IUPAC Name

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHUROFMYCHGI-IEUUZZHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3779-59-7
Record name Cimigenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimigenol
Reactant of Route 2
Cimigenol
Reactant of Route 3
Cimigenol
Reactant of Route 4
Cimigenol
Reactant of Route 5
Cimigenol
Reactant of Route 6
Cimigenol
Customer
Q & A

Q1: What is the molecular formula and weight of cimigenol?

A1: this compound has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize this compound and its derivatives. [, , , , , , , , ]

Q3: What is the typical structure of this compound glycosides?

A3: this compound glycosides typically feature this compound as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the this compound backbone contribute to the diversity of this compound glycosides found in nature. [, , , , , , , ]

Q4: What are the potential therapeutic applications of this compound and its derivatives?

A4: Research suggests this compound and its derivatives may have potential in several areas:

  • Anticancer activity: this compound and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].
  • Anti-inflammatory activity: this compound-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []
  • Antibacterial activity: Some this compound derivatives exhibit weak antibacterial activities. []
  • Osteoclast inhibition: Certain this compound glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []
  • Anticomplementary activity: Some this compound glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]

Q5: How does this compound induce apoptosis in cancer cells?

A5: Studies on colon cancer cells suggest this compound can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []

Q6: How does the structure of this compound glycosides influence their biological activity?

A6: Structure-activity relationship studies indicate that:

  • The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of this compound is often crucial for activity. [, ]
  • Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]
  • The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []

Q7: Are there any known interactions of this compound with cellular targets?

A7: this compound has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific this compound glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []

Q8: What is known about the absorption of this compound glycosides?

A8: A study using a rat intestinal perfusion model showed that this compound xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []

Q9: Is there any information available on the toxicity of this compound?

A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated this compound is limited and requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.